molecular formula C12H22ClN3O2 B3878975 3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride

3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride

Cat. No. B3878975
M. Wt: 275.77 g/mol
InChI Key: UICXIOINTMDCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as gabapentin enacarbil, which is a prodrug of gabapentin. Gabapentin enacarbil is an anticonvulsant drug that is used to treat restless leg syndrome and postherpetic neuralgia. The purpose of

Mechanism of Action

The exact mechanism of action of gabapentin enacarbil is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Gabapentin enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P. It has also been shown to increase the levels of inhibitory neurotransmitters, such as GABA. These effects result in a reduction in pain signals and an overall decrease in pain perception.

Advantages and Limitations for Lab Experiments

Gabapentin enacarbil has a number of advantages and limitations for lab experiments. One advantage is that it is well-tolerated and has a favorable safety profile. This makes it an attractive candidate for further research and development. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on gabapentin enacarbil. One area of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the exploration of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of gabapentin enacarbil and to identify potential new targets for drug development.

Scientific Research Applications

Gabapentin enacarbil has been extensively researched for its potential applications in the field of medicine. This compound has been shown to be effective in the treatment of restless leg syndrome and postherpetic neuralgia. It has also been studied for its potential use in the treatment of neuropathic pain, fibromyalgia, and epilepsy. Gabapentin enacarbil has been shown to be well-tolerated and has a favorable safety profile.

properties

IUPAC Name

3-(azepan-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2.ClH/c1-13(2)15-11(16)9-10(12(15)17)14-7-5-3-4-6-8-14;/h10H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICXIOINTMDCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)N2CCCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride
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3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride
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3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride
Reactant of Route 6
3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride

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